3-Amino-3-cyclohexylpropanoic acid

Übersicht

Beschreibung

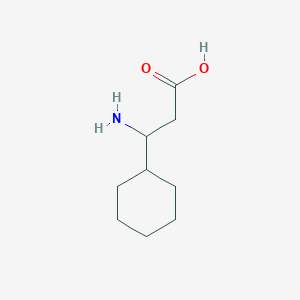

3-Amino-3-cyclohexylpropanoic acid is an organic compound with the molecular formula C9H17NO2. It is also known as 3-cyclohexyl-beta-alanine. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a cyclohexyl ring. It is a white crystalline solid with a melting point of 221-223°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-3-cyclohexylpropanoic acid involves the amidomalonate synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, and decarboxylation then takes place to yield the amino acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis typically involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry

Chiral Building Block :

3-Amino-3-cyclohexylpropanoic acid serves as a chiral building block in synthetic organic chemistry. Its unique cyclohexyl group enhances the steric properties of synthesized molecules, making it valuable for creating complex organic compounds. Researchers utilize this compound to develop new synthetic pathways and improve the selectivity of reactions involving amino acids and peptides.

Reactivity Studies :

The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation can yield nitroso or nitro derivatives.

- Reduction can convert carboxylic acid groups to alcohols.

- Substitution reactions can form acylated or sulfonylated derivatives.

Biology

Neurotransmitter Modulation :

Research indicates that this compound may influence neurotransmitter systems, particularly in relation to neurological disorders. Its ability to modulate specific receptors positions it as a candidate for therapeutic applications in conditions like depression and anxiety .

Antitumor Activity :

Studies have explored its potential role in enhancing the efficacy of chemotherapeutic agents by modulating amino acid availability in tumor cells. This suggests that the compound could be useful in developing novel cancer therapies.

Medicine

Therapeutic Potential :

The compound is under investigation for its therapeutic effects across various medical conditions. Notably:

- Cancer Treatment : It may enhance the effectiveness of existing treatments by altering metabolic pathways within tumor cells.

- Neurological Disorders : Its modulation of neurotransmitter pathways makes it a candidate for treating mood disorders .

Industry

Pharmaceutical Development :

In pharmaceutical manufacturing, this compound is utilized in the production of fine chemicals and pharmaceuticals due to its unique properties and reactivity profile. It is often incorporated into peptide synthesis to enhance stability and bioavailability .

Study on Neurotransmitter Transport

Research has shown that this compound can affect the transport mechanisms of neurotransmitters across synaptic membranes, suggesting its potential role in enhancing synaptic plasticity and cognitive functions.

Antitumor Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against specific leukemic cell lines, indicating its potential as an antitumor agent. The mechanisms involved include modulation of amino acid transporters that are crucial for tumor growth .

Wirkmechanismus

The mechanism of action of 3-Amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-3-cyclohexylpropionic acid

- 3-Cyclohexanepropionic acid

- 3-Cyclohexylpropanoic acid

Uniqueness

3-Amino-3-cyclohexylpropanoic acid is unique due to its specific structure, which combines a cyclohexyl ring with an amino acid framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

3-Amino-3-cyclohexylpropanoic acid (ACPA) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of ACPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.237 g/mol

- CAS Number : 129042-71-3

- Melting Point : 221–223 °C

ACPA exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Some key mechanisms include:

- Neurotransmitter Modulation : ACPA acts as a modulator of excitatory neurotransmission by influencing glutamate receptors, particularly the AMPA and NMDA receptors, which are pivotal in synaptic plasticity and cognitive functions.

- Cytokine Regulation : Studies indicate that ACPA may have anti-inflammatory effects by modulating cytokine production, thus playing a role in immune response regulation.

- Cell Signaling Pathways : ACPA has been shown to interact with several intracellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Biological Activities

-

Neuroprotective Effects

- ACPA has demonstrated neuroprotective properties in various models of neurodegeneration. For instance, it has been shown to reduce neuronal apoptosis in models of oxidative stress.

- Case Study : In a study involving rat models of Alzheimer's disease, ACPA administration resulted in improved cognitive functions and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

-

Anti-inflammatory Properties

- Research indicates that ACPA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia.

- Case Study : In vitro studies using microglial cell lines treated with LPS showed that ACPA significantly decreased cytokine levels compared to control groups.

-

Antimicrobial Activity

- Preliminary studies suggest that ACPA may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism.

- Case Study : A study on the antibacterial effects of various amino acids found that ACPA inhibited the growth of Staphylococcus aureus at specific concentrations.

Pharmacokinetics

Understanding the pharmacokinetics of ACPA is crucial for its potential therapeutic applications. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4–6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Safety and Toxicology

ACPA's safety profile has not been extensively studied; however, preliminary toxicity assessments indicate it has a low toxicity profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in clinical settings.

Eigenschaften

IUPAC Name |

3-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRSAFKZAGGXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926285 | |

| Record name | 3-Amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-71-3 | |

| Record name | β-Aminocyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129042-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.